molecular formula C8H6F3NO5S B13943620 Methyl 6-(trifluoromethylsulphonyloxy)nicotinate

Methyl 6-(trifluoromethylsulphonyloxy)nicotinate

Cat. No.: B13943620
M. Wt: 285.20 g/mol
InChI Key: XDIVCZNWJHDCJY-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethylsulphonyloxy)nicotinate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethylsulphonyloxy group attached to the nicotinate moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethylsulphonyloxy)nicotinate typically involves the esterification of 6-(trifluoromethylsulphonyloxy)nicotinic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Methanol

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(trifluoromethylsulphonyloxy)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulphonyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidative cleavage of the ester group can yield carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol

    Reduction: Lithium aluminum hydride in ether

    Oxidation: Potassium permanganate in aqueous medium

Major Products:

    Substitution: Methyl 6-(substituted)nicotinate

    Reduction: 6-(trifluoromethylsulphonyloxy)nicotinic alcohol

    Oxidation: 6-(trifluoromethylsulphonyloxy)nicotinic acid

Scientific Research Applications

Methyl 6-(trifluoromethylsulphonyloxy)nicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethylsulphonyloxy)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulphonyloxy group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • Methyl 6-(trifluoromethyl)nicotinate
  • Methyl 6-fluoro-5-nitronicotinate

Comparison: Methyl 6-(trifluoromethylsulphonyloxy)nicotinate is unique due to the presence of the trifluoromethylsulphonyloxy group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where enhanced stability and reactivity are desired.

Properties

Molecular Formula

C8H6F3NO5S

Molecular Weight

285.20 g/mol

IUPAC Name

methyl 6-(trifluoromethylsulfonyloxy)pyridine-3-carboxylate

InChI

InChI=1S/C8H6F3NO5S/c1-16-7(13)5-2-3-6(12-4-5)17-18(14,15)8(9,10)11/h2-4H,1H3

InChI Key

XDIVCZNWJHDCJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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